molecular formula C16H17ClFN3OS B2667664 3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide CAS No. 1797709-39-7

3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide

Cat. No.: B2667664
CAS No.: 1797709-39-7
M. Wt: 353.84
InChI Key: JCGUQYAUDUFSJB-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrrolidine ring: This step often involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Coupling of the aromatic ring: The chloro and fluoro substituents are introduced via halogenation reactions, typically using reagents like thionyl chloride or fluorine gas.

    Amide bond formation: The final step involves coupling the pyrrolidine-thiazole intermediate with the chloro-fluorophenyl derivative using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Biology: Study of its effects on cellular processes and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: Used in the synthesis of other complex molecules.

    1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Studied for its potential as an analgesic drug.

Uniqueness

3-(3-Chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3OS/c17-13-9-11(1-3-14(13)18)2-4-15(22)20-12-5-7-21(10-12)16-19-6-8-23-16/h1,3,6,8-9,12H,2,4-5,7,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGUQYAUDUFSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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